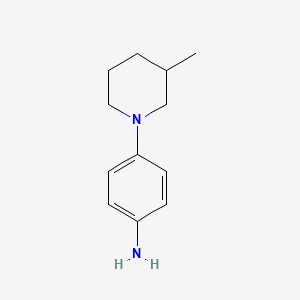

4-(3-Methylpiperidin-1-yl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(3-Methylpiperidin-1-yl)aniline is a chemical compound that is structurally related to aniline derivatives. Aniline itself is a well-known compound in organic chemistry, characterized by an amino group attached to a phenyl group. The specific compound , 4-(3-Methylpiperidin-1-yl)aniline, includes a piperidine ring, which is a six-membered heterocycle containing nitrogen, and a methyl group attached to the third position of this ring. This structure suggests that the compound could exhibit interesting chemical and physical properties and potentially have applications in pharmaceuticals, as seen in related compounds .

Synthesis Analysis

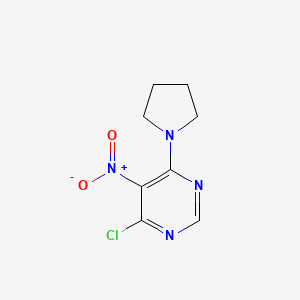

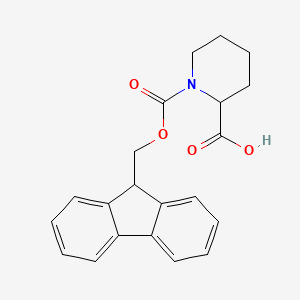

The synthesis of compounds related to 4-(3-Methylpiperidin-1-yl)aniline often involves multi-step organic reactions. For example, the synthesis of 4-anilidopiperidine analogs, which share a similar piperidine and aniline framework, can be achieved through methods such as reductive alkylation and subsequent functional group transformations . The synthesis of related compounds can also involve the use of intermediates like 4-nitrobenzylbromide and reductive steps to yield the desired anilidopiperidine structures . These methods could potentially be adapted for the synthesis of 4-(3-Methylpiperidin-1-yl)aniline.

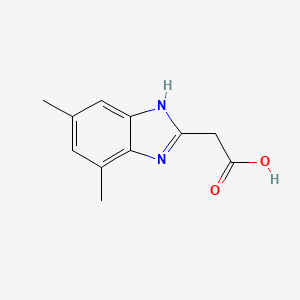

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(3-Methylpiperidin-1-yl)aniline can be complex, with the potential for isomerism and tautomerism. For instance, NMR spectroscopy has been used to identify different isomers of N-(1,2,5-trimethyl-4-piperidylidene)aniline, which is structurally related to the compound of interest . The presence of multiple methyl groups and the possibility of Z,E isomerism around the C=N bond can lead to a variety of structural configurations, which would also be relevant for the analysis of 4-(3-Methylpiperidin-1-yl)aniline.

Chemical Reactions Analysis

Aniline and its derivatives can undergo a range of chemical reactions, including photoisomerization and photodissociation. For example, aniline and 4-methylpyridine have been shown to isomerize to seven-membered ring isomers upon excitation with photons, followed by hydrogen atom migration and rearomatization prior to dissociation . While the specific reactions of 4-(3-Methylpiperidin-1-yl)aniline are not detailed in the provided papers, it is likely that it would also participate in similar photochemical processes due to the presence of the aniline moiety.

Physical and Chemical Properties Analysis

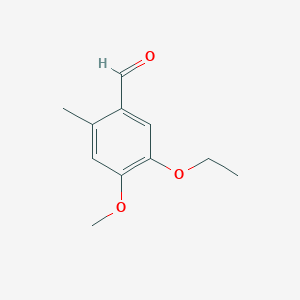

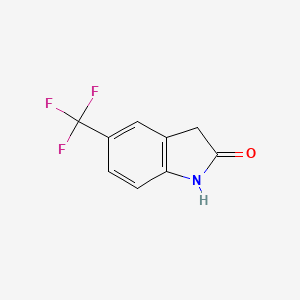

The physical and chemical properties of aniline derivatives can be influenced by the presence of substituents on the aromatic ring or the nitrogen-containing heterocycle. For instance, the introduction of a trifluoromethyl group on an aniline derivative can be a key step in the synthesis of pharmaceutical agents, affecting the compound's reactivity and physical properties . Additionally, the crystal structure and intermolecular interactions of aniline derivatives, such as those involving hydrogen bonding and C-H···π interactions, can be studied using techniques like X-ray crystallography and Hirshfeld surface analysis . These properties are crucial for understanding the behavior of 4-(3-Methylpiperidin-1-yl)aniline in different environments and potential applications.

Applications De Recherche Scientifique

-

Pharmaceutical Industry

- Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

- Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

- Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

-

Organic Chemistry

Orientations Futures

Propriétés

IUPAC Name |

4-(3-methylpiperidin-1-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-10-3-2-8-14(9-10)12-6-4-11(13)5-7-12/h4-7,10H,2-3,8-9,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKOVMWFMUDURMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Methylpiperidin-1-yl)aniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1,3,5-trimethyl-1H-pyrazole-4-carbohydrazide](/img/structure/B1306961.png)

![ethyl N-[2-cyano-2-[(2,6-difluorophenyl)hydrazinylidene]acetyl]carbamate](/img/structure/B1306964.png)

![1-[(2,5-Dichlorophenyl)sulfonyl]piperazine](/img/structure/B1306971.png)

![(E)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(2-thienyl)-2-propenenitrile](/img/structure/B1306976.png)

![3-Methyl-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]-diazepine-2-carboxylic acid](/img/structure/B1307003.png)